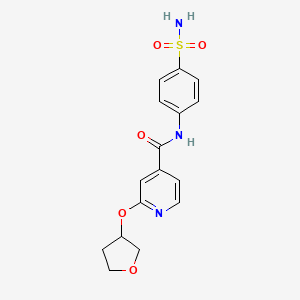![molecular formula C16H14N2O4S2 B2705759 1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione CAS No. 477859-29-3](/img/structure/B2705759.png)
1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione” is a complex organic molecule. It contains a methoxyphenyl group, a thiazolidine ring, and a piperidine dione group . The methoxyphenyl group is a common motif in organic chemistry, often contributing to the aromaticity and reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and rings . The methoxyphenyl group could potentially disrupt the ability of the molecule to form columns of π-stacked molecules typically observed in organic compounds with extended π-conjugated aromatic frameworks .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions such as condensation, reduction, and various types of substitution reactions .科学的研究の応用
Synthesis and Anticancer Activity
The synthesis of thiazolidine-2,4-dione derivatives has shown promising anticancer activity. Kumar and Sharma (2022) synthesized N-substituted indole derivatives, which demonstrated significant inhibition of the topoisomerase-I enzyme, crucial for cancer cell proliferation, particularly against MCF-7 human breast cancer cell line (Kumar & Sharma, 2022).
Antimicrobial and Anti-inflammatory Agents
Abu‐Hashem et al. (2020) developed novel compounds derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic properties. These compounds were effective cyclooxygenase-1/2 (COX-1/2) inhibitors, showing high inhibitory activity and potential as anti-inflammatory agents (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Prakash et al. (2011) synthesized a series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, demonstrating significant in vitro antibacterial and antifungal activities, with particular effectiveness against gram-positive bacteria and fungi (Prakash et al., 2011).
Corrosion Inhibition
Yadav et al. (2015) explored thiazolidinedione derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions. Their study showed that these inhibitors efficiently prevent corrosion, adhering to the steel surface to protect it from acid-mediated degradation (Yadav et al., 2015).
Antihyperglycemic Agents
Wrobel et al. (1998) investigated thiazolidinedione derivatives as antihyperglycemic agents in animal models, revealing their potential to lower glucose levels and improve insulin resistance, highlighting their significance in diabetes research (Wrobel et al., 1998).
Antifungal Compounds
Volkova et al. (2020) synthesized and characterized a novel antifungal compound, showing poor solubility in water but better solubility in alcohols. The study provided insights into its physicochemical properties and potential adsorption mechanisms, emphasizing its solubility and partitioning in biologically relevant solvents (Volkova et al., 2020).
特性
IUPAC Name |
1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c1-22-11-6-3-2-5-10(11)9-12-15(21)18(16(23)24-12)17-13(19)7-4-8-14(17)20/h2-3,5-6,9H,4,7-8H2,1H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWPRGDVJWQHLF-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)N3C(=O)CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)N3C(=O)CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2705677.png)
![1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea](/img/structure/B2705678.png)
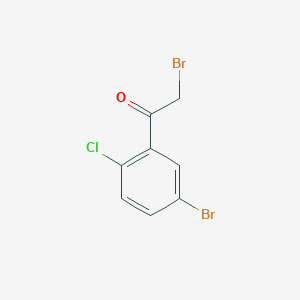
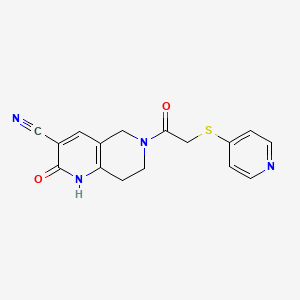
![(2E)-3-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2705681.png)
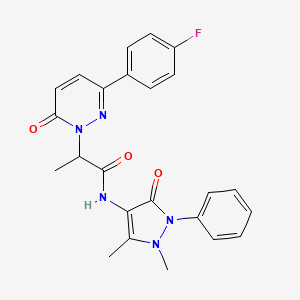
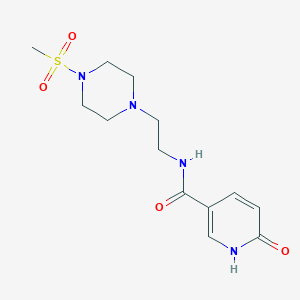
![1-(Iodomethyl)-5-(phenylmethoxymethyl)-2-oxabicyclo[3.1.1]heptane](/img/structure/B2705690.png)
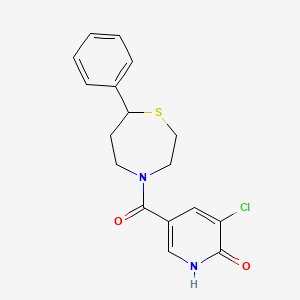
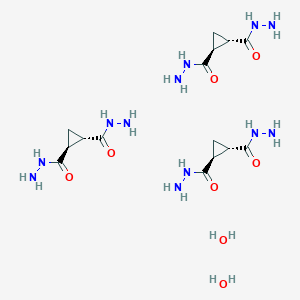
![N-(cyanomethyl)-4-[4-(propan-2-yl)piperazin-1-yl]-N-propylbenzamide](/img/structure/B2705695.png)
![benzyl 2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2705696.png)

